1-(2-Amino-5-chlorophenyl)ethanone
Overview
Description
1-(2-Amino-5-chlorophenyl)ethanone, also known as chlorphenamine, is an antihistamine drug commonly used to treat allergies, hay fever, and other allergic reactions. It is a member of the ethanone family, which also includes the drugs promethazine and pheniramine. Chlorphenamine is a white crystalline solid with a molecular weight of 225.7 g/mol, and it is soluble in water and ethanol. It is available in tablet, syrup, and injection forms.
Scientific Research Applications
Synthesis and Antimicrobial Activity
1-(2-Amino-5-chlorophenyl)ethanone has been explored in the synthesis of heterocyclic compounds. For instance, Wanjari (2020) discusses the antimicrobial activity of synthesized compounds using this chemical as a building block, tested against gram-positive and gram-negative bacteria (Wanjari, 2020).
Applications in Medicinal Chemistry
In medicinal chemistry, this compound has been used to synthesize derivatives with potential health benefits. Karande and Rathi (2017) synthesized derivatives of this compound, evaluating their anti-inflammatory activity. The study found that certain derivatives exhibited significant activity compared to standard drugs (Karande & Rathi, 2017).
Vibrational and Structural Studies
ShanaParveen et al. (2016) conducted a detailed analysis of a compound related to this compound, focusing on its molecular structure and vibrational spectra. The study also assessed the nonlinear optical properties and the potential for electrophilic and nucleophilic attacks (ShanaParveen et al., 2016).
Crystal Structure Analysis
Zheng, Cui, and Rao (2014) synthesized a compound closely related to this compound and analyzed its crystal structure. The study provides insights into the compound's molecular conformations and intermolecular interactions (Zheng, Cui, & Rao, 2014).
Biotransformation Studies
Miao et al. (2019) conducted biotransformation studies on a compound structurally similar to this compound, using a bacterial strain for the stereoselective synthesis of an antifungal agent's chiral intermediate. This research highlights the compound's potential in biocatalytic processes (Miao et al., 2019).
Synthesis of Novel Derivatives
There are studies focused on synthesizing novel derivatives from compounds related to this compound. These derivatives have been evaluated for various biological activities, such as antibacterial, antifungal, and antitubercular properties (Bhoot, Khunt, & Parekh, 2011).
properties
IUPAC Name |
1-(2-amino-5-chlorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBCDAORSNHFNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80543006 | |
Record name | 1-(2-Amino-5-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1685-19-4 | |
Record name | 1-(2-Amino-5-chlorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80543006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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